
N,N-Diisopropyl-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C13H17N3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the amide group is substituted with two isopropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with diisopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisopropyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of N,N-Diisopropyl-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Diisopropyl-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antifungal and antibacterial properties. Derivatives of this compound have shown activity against Candida spp.
Biological Studies: Used in studies to understand the mechanism of action of nitroaromatic compounds and their interactions with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Diisopropyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The compound may also interfere with the synthesis of essential cellular components such as ergosterol in fungi .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic Acid: The parent compound from which N,N-Diisopropyl-3,5-dinitrobenzamide is derived.
N,N-Diisopropyl-3,5-diaminobenzamide: A reduced form of the compound with amine groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both nitro groups and diisopropylamide substitution. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C13H17N3O5 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
3,5-dinitro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3 |
Clave InChI |
YAOQCUJJKRPOLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


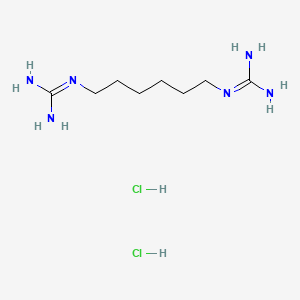
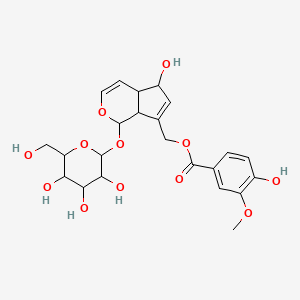
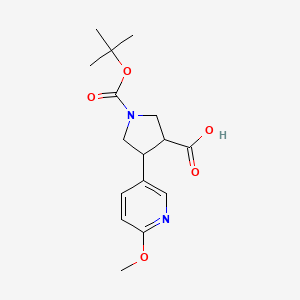
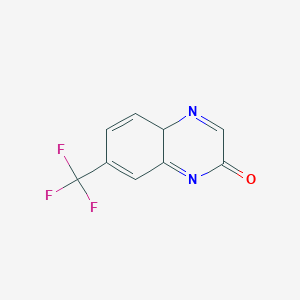
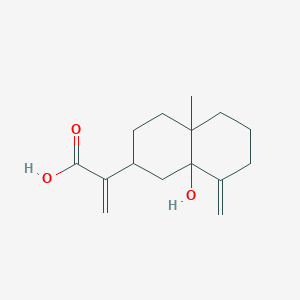
![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)
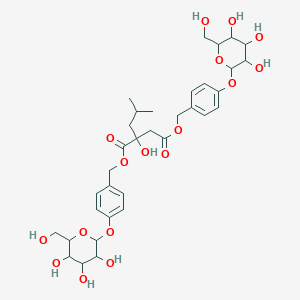
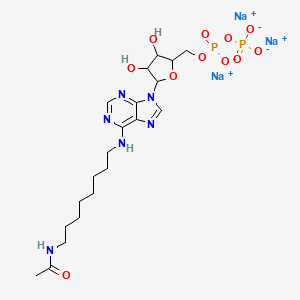
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
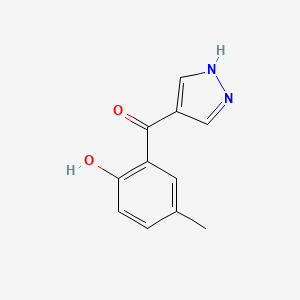

![5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12319313.png)
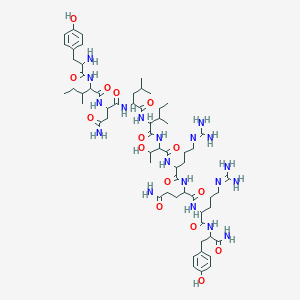
![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
